Taxifolin

Vue d'ensemble

Description

On le trouve dans diverses plantes telles que le mélèze de Sibérie, le chardon-marie et le riz non gluant bouilli avec des haricots azuki . La taxifoline est connue pour ses puissantes propriétés antioxydantes et anti-inflammatoires, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie .

Applications De Recherche Scientifique

Taxifolin has a wide range of scientific research applications:

Chemistry: This compound is used as a precursor in the synthesis of various flavonoid derivatives.

Medicine: This compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders It inhibits amyloid-β fibril formation, improves cerebral blood flow, and facilitates amyloid-β clearance in the brain.

Mécanisme D'action

Target of Action

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that interacts with several targets in the body. It has been found to interact with bacterial cell walls and membranes , the enzyme cytosolic phospholipase A2 (cPLA2) involved in arachidonic acid metabolism , and the β-catenin gene involved in the Wnt/β-catenin signaling pathway . It also interacts with various proteins involved in cell cycle regulation .

Mode of Action

This compound exerts its effects through various mechanisms. It damages bacterial cell walls and membranes, inhibits bacterial biofilm formation, and increases the activities of superoxide dismutase and alkaline phosphatase in bacteria . In the context of Alzheimer’s disease, this compound inhibits the formation of amyloid-β (Aβ) fibrils . It also causes cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the enzymatic process of metabolizing arachidonic acid, which results in the production of prostaglandin E2 (PGE2), a neuroinflammatory molecule . It also modulates the nuclear factor-κB ligand (RANKL) signaling pathways, decreasing the expression of osteoclast-specific genes . Furthermore, this compound activates the Nrf2 signaling pathway, which is involved in the regulation of miR-200a, a regulator with a substantial influence on ferroptosis .

Pharmacokinetics

The pharmacokinetics of this compound in rats has been found to have a nonlinear character in the dose range of 10–50 mg/kg after its single oral administration . The bioavailability of this compound after oral administration of nanodispersion (0.75%) was much higher than that of oral administration of this compound (0.49%) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit mRNA expression levels of pro-inflammatory cytokines (IL-1α, IL-1-β, and IL-6) and chemokines (CXCL8 and CCL20) in TNF-α-induced HaCaT human keratinocytes . It also decreases the expression of the β-catenin gene, AKT gene, and Survivin gene in human colorectal cancer HCT116 and HT29 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been found that the antioxidant capacity of this compound is superior to that of common flavonoids, making it a powerful antioxidant with excellent antioxidant, anti-inflammatory, and anti-microbial activities . It is often used in preparations such as silymarin (Legalon™) along with silybin A, silybin B, isosilybin A, etc . The action of this compound can also be influenced by the formulation in which it is administered. For instance, the bioavailability of this compound was found to be much higher when administered as a nanodispersion compared to its administration as a physical mixture .

Analyse Biochimique

Biochemical Properties

Taxifolin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipogenesis, thereby preventing the growth and spread of cancer cells . Additionally, this compound interacts with cell cycle regulators, causing cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway . These interactions highlight the compound’s potential as a chemopreventive agent.

Cellular Effects

This compound exerts multiple effects on different types of cells and cellular processes. It has been shown to protect cell membranes, improve capillary activity, and normalize metabolism at the cellular level . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the expression of vascular endothelial growth factor (VEGF) in ovarian cancer cells, thereby reducing angiogenesis . Furthermore, this compound has anti-inflammatory and hepatoprotective effects, reducing cholesterol levels and the development of blood clots .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a potent antioxidant by scavenging free radicals and inhibiting oxidative stress . This compound also regulates gene expression via an antioxidant response element (ARE)-dependent mechanism . Additionally, it inhibits the activity of enzymes such as fatty acid synthase and modulates signaling pathways like Wnt/β-catenin, leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including the suppression of tumor growth and the reduction of oxidative stress . These findings suggest that this compound is a stable compound with sustained bioactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on paracetamol-induced nephrotoxicity in rats, this compound exhibited renoprotective effects at a dosage of 50 mg/kg . Higher doses may lead to toxic or adverse effects. For instance, this compound treatment resulted in a dose-dependent increase in ZEB2 protein expression, which could have implications for its therapeutic use . These findings highlight the importance of determining the optimal dosage for this compound in different contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as this compound 8-monooxygenase, which converts this compound into 2,3-dihydrogossypetin . Additionally, this compound modulates the nuclear factor-κB (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These interactions with metabolic pathways underscore the compound’s potential therapeutic benefits.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed and circulated in conjugate form, exerting beneficial effects in target tissues . This compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . This distribution pattern is crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize in cellular compartments such as the mitochondria, where it inhibits free radical formation and protects against oxidative damage . Additionally, this compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors contribute to its effectiveness in modulating cellular processes.

Méthodes De Préparation

La taxifoline peut être préparée par plusieurs méthodes :

Extraction à partir de plantes : La méthode principale consiste à extraire la taxifoline du bois de mélèze.

Biotransformation : La taxifoline peut être produite à partir d'astilbine (taxifoline-3-O-rhamnoside) par déglycosylation à l'aide de souches fongiques telles qu'Aspergillus fumigatus.

Voies synthétiques :

Analyse Des Réactions Chimiques

La taxifoline subit diverses réactions chimiques, notamment :

Oxydation : La taxifoline peut être oxydée pour former des o-quinones correspondantes sur le cycle B.

Réduction : La réduction de la taxifoline peut conduire à la formation de dihydroflavonols.

Substitution : La taxifoline peut subir des réactions de substitution, en particulier en présence de réactifs et de conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La taxifoline a un large éventail d'applications en recherche scientifique :

Chimie : La taxifoline est utilisée comme précurseur dans la synthèse de divers dérivés de flavonoïdes.

Médecine : La taxifoline s'est avérée prometteuse dans le traitement de diverses maladies, notamment le cancer, les maladies cardiovasculaires et les troubles neurodégénératifs Elle inhibe la formation de fibrilles d'amyloïde-β, améliore le flux sanguin cérébral et facilite l'élimination de l'amyloïde-β dans le cerveau.

Mécanisme d'action

La taxifoline exerce ses effets par plusieurs mécanismes :

Activité antioxydante : La taxifoline capte les radicaux libres et inhibe la peroxydation lipidique, protégeant les cellules des dommages oxydatifs.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant ainsi l'inflammation.

Activité antimicrobienne : La taxifoline endommage les parois cellulaires et les membranes bactériennes, inhibant la formation de biofilm et augmentant les activités de la superoxyde dismutase et de la phosphatase alcaline dans les bactéries.

Activité neuroprotectrice : La taxifoline inhibe la formation de fibrilles d'amyloïde-β et améliore le flux sanguin cérébral, facilitant l'élimination de l'amyloïde-β dans le cerveau.

Comparaison Avec Des Composés Similaires

La taxifoline est similaire à d'autres flavonoïdes tels que la quercétine et les catéchines, mais elle possède des propriétés uniques qui la distinguent :

Quercétine : La taxifoline et la quercétine sont toutes deux des flavonoïdes dotés de propriétés antioxydantes.

D'autres composés similaires comprennent la silybine A, la silybine B et l'isosilybine A, qui sont souvent utilisés en combinaison avec la taxifoline dans les préparations commerciales .

La combinaison unique de propriétés antioxydantes, anti-inflammatoires et neuroprotectrices de la taxifoline en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

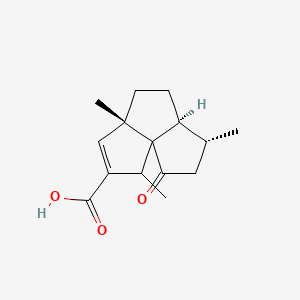

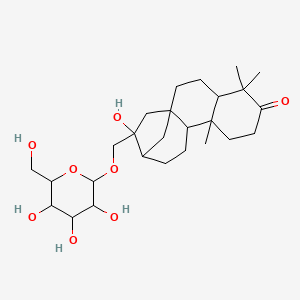

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

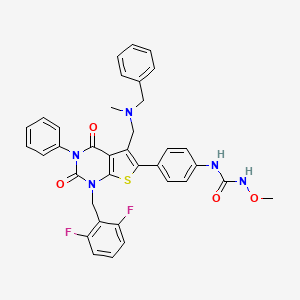

![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)